molecular formula C14H14FNO B1528588 N-benzyl-4-fluoro-2-methoxyaniline CAS No. 1304332-63-5

N-benzyl-4-fluoro-2-methoxyaniline

Cat. No. B1528588
M. Wt: 231.26 g/mol
InChI Key: JZBUWGJILZLVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-4-fluoro-2-methoxyaniline” is a chemical compound with the molecular formula C14H14FNO . It has a molecular weight of 231.27 .


Molecular Structure Analysis

The InChI code for “N-benzyl-4-fluoro-2-methoxyaniline” is 1S/C14H14FNO/c1-17-14-9-12(15)7-8-13(14)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Nonlinear Optical Properties and Biological Activities

N-benzyl-4-fluoro-2-methoxyaniline derivatives, such as N-(4-bromobenzylidene)-4-fluoroaniline, have been synthesized and studied for their nonlinear optical properties and biological activities. These compounds crystallize in the orthorhombic crystal system and exhibit specific placement of hydrogen atoms. The presence of functional groups in these compounds is confirmed through spectral analyses, and their nonlinear optical properties are measured using various techniques, including the powder second harmonic generation study and the open aperture Z-scan technique. Their biological activities are also evaluated (Subashini et al., 2021).

Imaging of Cerebral β-Amyloid Plaques

Radiofluoro-pegylated phenylbenzoxazole derivatives, closely related to N-benzyl-4-fluoro-2-methoxyaniline, have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These derivatives displayed high affinity for Aβ(1-42) aggregates, making them potential tools for detecting Aβ plaques in the human brain (Cui et al., 2012).

Serotonin Receptor Imaging

Another related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been used for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients using PET. This study highlights the potential of these compounds in neurological imaging and research (Kepe et al., 2006).

Fluorescence Sensing Applications

Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which bear structural resemblance to N-benzyl-4-fluoro-2-methoxyaniline, have been prepared and utilized as fluorescent probes for sensing magnesium and zinc cations. These fluorophores are sensitive to pH changes and exhibit fluorescence enhancement under specific conditions, indicating their utility in fluorescence sensing applications (Tanaka et al., 2001).

siRNA-Optimized Modifications

In the field of RNA therapeutics, modifications like 2'-methoxy (2'-OMe) and 2'-fluoro (2'-F) improve the stability, specificity, and immunogenic properties of small interfering RNAs (siRNAs). Such modifications, including those resembling the structure of N-benzyl-4-fluoro-2-methoxyaniline, are crucial for enhancing the potency and duration of siRNAs in vivo, underscoring their significance in RNA-based therapeutic development (Kenski et al., 2012).

Safety And Hazards

The safety information for “N-benzyl-4-fluoro-2-methoxyaniline” indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

N-benzyl-4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-9-12(15)7-8-13(14)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBUWGJILZLVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-fluoro-2-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-fluoro-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-fluoro-2-methoxyaniline
Reactant of Route 3
Reactant of Route 3
N-benzyl-4-fluoro-2-methoxyaniline
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-fluoro-2-methoxyaniline
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-fluoro-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-fluoro-2-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.